
4-Fluoroazocan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoroazocan-5-ol is a fluorinated organic compound that belongs to the class of azocanes Azocanes are eight-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroazocan-5-ol typically involves the fluorination of azocane derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride (KF), reacts with an azocane precursor under specific conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoroazocan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different fluorinated azocane derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-Fluoroazocan-5-one, while reduction can produce 4-Fluoroazocan-5-amine.
Wissenschaftliche Forschungsanwendungen
4-Fluoroazocan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Fluoroazocan-5-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroazocane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Fluoroazocan-4-ol: Isomer with the fluorine and hydroxyl groups in different positions, leading to different chemical properties.
4-Fluoroazocan-5-one: Oxidized form of 4-Fluoroazocan-5-ol with a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydroxyl group in the azocane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H14FNO |
|---|---|
Molekulargewicht |
147.19 g/mol |
IUPAC-Name |
4-fluoroazocan-5-ol |
InChI |
InChI=1S/C7H14FNO/c8-6-3-5-9-4-1-2-7(6)10/h6-7,9-10H,1-5H2 |
InChI-Schlüssel |
ZAUKAOKPECLJMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(CCNC1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


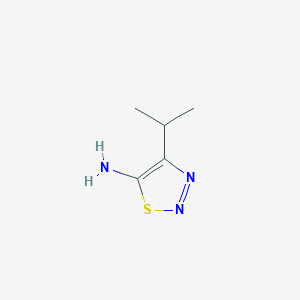

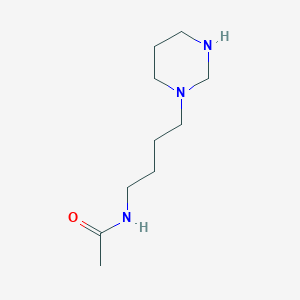

![2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326173.png)
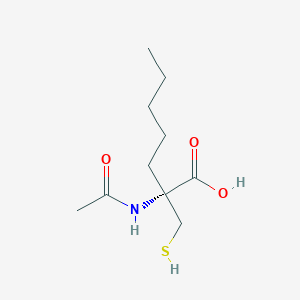
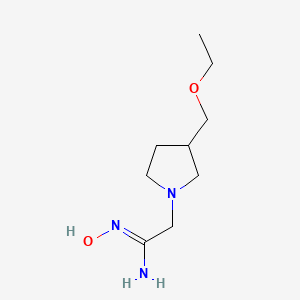
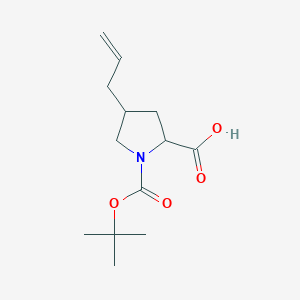
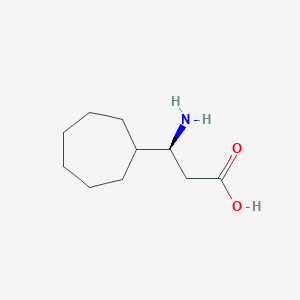
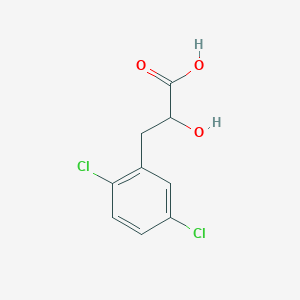
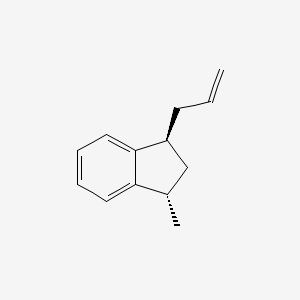
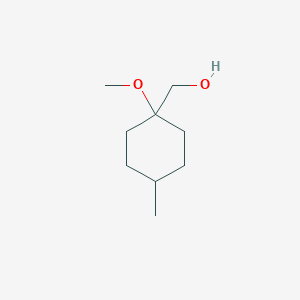
![1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B13326230.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13326250.png)
